molecular formula C5H9ClN2O B6276736 methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride CAS No. 2763751-31-9

methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride

Cat. No.: B6276736
CAS No.: 2763751-31-9
M. Wt: 148.6
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Description

Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride is a compound that features a five-membered heterocyclic ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride typically involves the cyclization of β-hydroxy amides to oxazolines. This can be achieved using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor, which enable a mild and efficient cyclization process . Another method involves the [3 + 2]-cycloaddition of α-trifluoromethylated methyl isocyanide with a polar double bond in the presence of silver carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods

Industrial production of oxazole derivatives, including this compound, often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, oxazolidines, and various substituted oxazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The compound’s ability to inhibit or activate specific pathways makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

2763751-31-9

Molecular Formula

C5H9ClN2O

Molecular Weight

148.6

Purity

95

Origin of Product

United States

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